molecular formula C12H22N2O4 B8231368 1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate

Cat. No.: B8231368
M. Wt: 258.31 g/mol
InChI Key: ADVGYDYGCFRZPG-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic molecules due to its unique structural properties.

Preparation Methods

The synthesis of 1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate typically involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the substituents on the piperazine ring.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its binding affinity to these targets. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Tert-butyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-methylpiperazine-1-carboxylate: This compound lacks the additional ester group present in this compound, making it less versatile in synthetic applications.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group instead of a methyl group, which can influence its reactivity and biological activity.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound provides different chemical and biological properties compared to this compound.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylpiperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-13(4)8-9(14)10(15)17-5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGYDYGCFRZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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